2-amino-5-bromo-4-(2-fluorophenoxy)-1H-pyrimidin-6-one
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Overview
Description
2-amino-5-bromo-4-(2-fluorophenoxy)-1H-pyrimidin-6-one is a heterocyclic compound that contains a pyrimidine ring substituted with amino, bromo, and fluorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-4-(2-fluorophenoxy)-1H-pyrimidin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 2-fluorophenol and 5-bromo-4-chloropyrimidine.
Nucleophilic Substitution: 2-fluorophenol reacts with 5-bromo-4-chloropyrimidine under basic conditions to form 4-(2-fluorophenoxy)-5-bromopyrimidine.
Amination: The intermediate 4-(2-fluorophenoxy)-5-bromopyrimidine undergoes amination with ammonia or an amine source to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-bromo-4-(2-fluorophenoxy)-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-amino-5-bromo-4-(2-fluorophenoxy)-1H-pyrimidin-6-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity against various targets.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers or organic semiconductors.
Chemical Biology: The compound is used as a tool to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-amino-5-bromo-4-(2-fluorophenoxy)-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The amino and fluorophenoxy groups can form hydrogen bonds and hydrophobic interactions with target proteins or enzymes, modulating their activity. The bromo group can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(2-fluorophenoxy)-5-chloropyrimidine: Similar structure but with a chlorine atom instead of a bromine atom.
2-amino-5-bromo-4-(2-methylphenoxy)-1H-pyrimidin-6-one: Similar structure but with a methyl group instead of a fluorine atom.
2-amino-5-bromo-4-(2-hydroxyphenoxy)-1H-pyrimidin-6-one: Similar structure but with a hydroxyl group instead of a fluorine atom.
Uniqueness
2-amino-5-bromo-4-(2-fluorophenoxy)-1H-pyrimidin-6-one is unique due to the presence of the fluorophenoxy group, which can enhance its biological activity and binding affinity through fluorine’s unique electronic properties. The combination of amino, bromo, and fluorophenoxy groups provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
2-amino-5-bromo-4-(2-fluorophenoxy)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN3O2/c11-7-8(16)14-10(13)15-9(7)17-6-4-2-1-3-5(6)12/h1-4H,(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIMAVDTCDEORA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C(=O)NC(=N2)N)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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